Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate is an organic compound with a complex structure, featuring a benzoate core substituted with dimethylamino, iodo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate typically involves multi-step organic reactions. One common method is the iodination of a precursor compound, followed by esterification and dimethylamination. The reaction conditions often require the use of specific reagents such as iodine, methylating agents, and dimethylamine under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain consistent quality. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzoates, carboxylic acids, and reduced or oxidized derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dimethylamino group can enhance its binding affinity to certain proteins, while the iodo and methoxy groups contribute to its overall chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylamino)-2-methoxybenzoate: Lacks the iodo group, resulting in different reactivity and applications.
Methyl 4-(dimethylamino)-5-chloro-2-methoxybenzoate:
Methyl 4-(dimethylamino)-5-bromo-2-methoxybenzoate: Similar structure with a bromo group, leading to variations in reactivity and biological activity.
Uniqueness
Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential for specific applications in synthesis and medicinal chemistry. The combination of dimethylamino, iodo, and methoxy groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO3/c1-13(2)9-6-10(15-3)7(5-8(9)12)11(14)16-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCCHHGBIVMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.